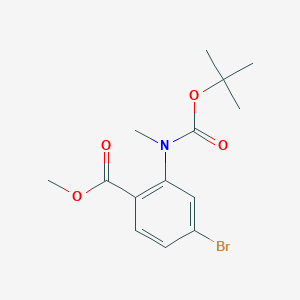![molecular formula C15H21N3O2 B14014667 Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate CAS No. 7494-27-1](/img/structure/B14014667.png)
Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is a complex organic compound that features a benzoic acid moiety linked to a hexahydroimidazo[1,5-a]pyrazine ring system through an ethyl ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of benzoic acid derivatives with hexahydroimidazo[1,5-a]pyrazine intermediates, followed by esterification with ethanol under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Brønsted acids or metal complexes, can enhance reaction efficiency and selectivity. Additionally, purification steps like recrystallization, distillation, or chromatography are employed to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include benzoate salts, reduced imidazo[1,5-a]pyrazine derivatives, and substituted esters or amides. These products can be further functionalized for use in various applications .
Aplicaciones Científicas De Investigación
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their ester substituents.
Imidazo[1,5-a]pyrazine derivatives: Compounds such as imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine have similar ring structures but differ in their substitution patterns.
Uniqueness
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is unique due to the combination of its benzoic acid and hexahydroimidazo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
7494-27-1 |
|---|---|
Fórmula molecular |
C15H21N3O2 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
ethyl 4-(3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl)benzoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)12-3-5-13(6-4-12)18-10-14-9-16-7-8-17(14)11-18/h3-6,14,16H,2,7-11H2,1H3 |
Clave InChI |
BXJXIIHIVYFWFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)

![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)


![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)



